molecular formula C10H10O3 B027141 2-(4-Formylphenyl)propionic acid CAS No. 43153-07-7

2-(4-Formylphenyl)propionic acid

Cat. No. B027141
CAS RN: 43153-07-7
M. Wt: 178.18 g/mol
InChI Key: IAXYHYOWEQQFMC-UHFFFAOYSA-N
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Description

“2-(4-Formylphenyl)propionic acid” is a compound with the molecular formula C10H10O3 . It is also known as Ibuprofen Impurity K . This compound is used in the treatment of bacterial infections and inflammation . It is an organic solution that can be injected, administered orally, or applied topically .


Molecular Structure Analysis

The IUPAC name for “2-(4-Formylphenyl)propionic acid” is 2-(4-formylphenyl)propanoic acid . The InChI string is InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) . The Canonical SMILES string is CC(C1=CC=C(C=C1)C=O)C(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Formylphenyl)propionic acid” is 178.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

Comprehensive Analysis of 2-(4-formylphenyl)propanoic Acid Applications

2-(4-formylphenyl)propanoic Acid, also known as Ibuprofen Impurity K, is a compound with the molecular formula

C10H10O3 C_{10}H_{10}O_{3} C10​H10​O3​

and a molecular weight of 178.18 . It has various applications in scientific research, particularly in the pharmaceutical industry due to its relation to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Below is a detailed analysis of its unique applications across different fields of research.

Pharmaceutical Impurity Standard: As an impurity standard, 2-(4-formylphenyl)propanoic Acid serves as a reference material for quality control in the pharmaceutical industry. It helps in the identification and quantification of impurities in ibuprofen during the manufacturing process . This ensures the purity and safety of the final pharmaceutical product.

Clinical Testing: In clinical testing, this compound is used to assess the pharmacokinetics and metabolic pathways of ibuprofen. By studying its impurities, researchers can better understand how the drug is processed in the body and can optimize its efficacy and safety profile .

Analytical Chemistry Research: Researchers in analytical chemistry utilize 2-(4-formylphenyl)propanoic Acid to develop and validate analytical methods. These methods are crucial for the detection of impurities in drugs and for ensuring compliance with regulatory standards .

Material Science: In material science, the compound can be used to synthesize new materials or coatings that could potentially release ibuprofen slowly over time. This application is particularly relevant in the development of drug-eluting medical devices .

Toxicology Studies: Toxicology studies often require the use of impurities to understand the toxic effects of drug contaminants. 2-(4-formylphenyl)propanoic Acid can be used to study the toxicological impact of ibuprofen impurities on biological systems .

Drug Development: This compound is valuable in the early stages of drug development, where it can be used as a building block for synthesizing new drug candidates. Its structural similarity to ibuprofen makes it a useful starting point for developing new anti-inflammatory agents .

Environmental Impact Research: The environmental impact of pharmaceuticals is an emerging field of study. Researchers can use 2-(4-formylphenyl)propanoic Acid to investigate the degradation products of ibuprofen in the environment and their potential ecological effects .

Educational Purposes: In academic settings, 2-(4-formylphenyl)propanoic Acid can be used as a teaching aid to demonstrate the process of drug impurity analysis and its importance in pharmaceutical sciences .

Safety And Hazards

The safety data sheet for “2-(4-Formylphenyl)propionic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-(4-formylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXYHYOWEQQFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenyl)propionic acid

CAS RN

43153-07-7
Record name 2-(4-Formylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-FORMYLPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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